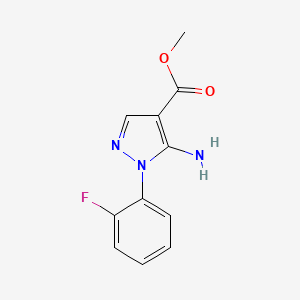

Methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

Description

Methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a 2-fluorophenyl substituent at the 1-position, an amino group at the 5-position, and a methyl ester at the 4-position of the pyrazole ring. Its structural features, including the electron-withdrawing fluorine atom and the ester group, influence its reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

methyl 5-amino-1-(2-fluorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2/c1-17-11(16)7-6-14-15(10(7)13)9-5-3-2-4-8(9)12/h2-6H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGYZJOZDAVFTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2=CC=CC=C2F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

| Component | Quantity | Role |

|---|---|---|

| 2-Fluorophenylhydrazine | 10 mmol | Nucleophile |

| Methyl 3-oxobutanoate | 10 mmol | Electrophile |

| Acetonitrile | 50 mL | Solvent |

| Reaction Time | 6–8 hours | Completion |

Yield: 70–85% after recrystallization from ethanol .

Challenges :

-

Regioselectivity: Competing pathways may produce positional isomers.

-

Byproducts: Unreacted hydrazine or diketone require chromatographic removal.

Nitration and Reduction of Preformed Pyrazole Esters

For pyrazoles lacking the amino group, post-cyclization functionalization via nitration and reduction offers a viable pathway. This two-step process introduces the amino group at position 5 through electrophilic aromatic substitution.

Step 1: Nitration

The pyrazole intermediate (methyl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate) undergoes nitration using a nitric acid-sulfuric acid mixture. The electron-withdrawing ester group directs nitration to position 5 .

Conditions :

-

Nitrating Agent : 65% HNO₃ in H₂SO₄ (1:3 ratio).

-

Temperature : 0–5°C to minimize side reactions.

-

Time : 2–4 hours.

Step 2: Reduction

Catalytic hydrogenation converts the nitro group to an amine.

Protocol :

| Parameter | Specification |

|---|---|

| Catalyst | 10% Pd/C (5 wt%) |

| Solvent | Ethanol |

| H₂ Pressure | 50 psi |

| Duration | 12 hours |

Yield: 60–75% after column purification.

Advantages :

-

High regioselectivity due to ester directing effects.

-

Scalability for industrial applications.

Limitations :

-

Handling concentrated acids poses safety risks.

-

Catalyst cost and hydrogenation infrastructure requirements.

Halogenation-Amination Strategy

A halogenated intermediate enables nucleophilic amination under mild conditions. This method, inspired by patented disulfide-based protocols , substitutes sulfuryl chloride for bromine or iodine to introduce a halide at position 5.

Synthetic Sequence :

-

Halogenation : Treat methyl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate with N-bromosuccinimide (NBS) or iodine monochloride.

-

Amination : Displace the halide with aqueous ammonia or ammonium acetate.

Key Data :

| Step | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Halogenation | NBS (1.1 eq) | CCl₄ | 25°C | 85 |

| Amination | NH₃ (7N in MeOH) | DMF | 100°C | 78 |

Critical Factors :

-

Halogen positioning: Meta-directing ester ensures selective substitution.

-

Ammonia concentration: Excess NH₃ prevents di-amination.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Metric | Cyclocondensation | Nitration-Reduction | Halogenation-Amination |

|---|---|---|---|

| Overall Yield (%) | 70–85 | 60–75 | 65–78 |

| Step Count | 1 | 2 | 2 |

| Hazard Level | Low | High (acid use) | Moderate |

| Scalability | Excellent | Good | Moderate |

Key Insights :

-

Cyclocondensation excels in simplicity but requires high-purity starting materials.

-

Nitration-Reduction offers regioselectivity at the cost of hazardous reagents.

-

Halogenation-Amination balances safety and efficiency but involves costly catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: The compound is being investigated for its potential as an anti-inflammatory and anticancer agent.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly alter physicochemical and biological properties:

Key Observations :

Variations in the Ester Group

The choice of ester (methyl vs. ethyl) affects lipophilicity and metabolic stability:

Key Observations :

Hydrogen Bonding and Crystal Packing

Intermolecular interactions dictate solid-state behavior:

- Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate forms dimeric structures via N–H⋯N and N–H⋯O hydrogen bonds, creating extended chains along specific crystallographic axes .

- The 2-fluorophenyl group in the target compound may introduce unique torsional angles between the pyrazole and phenyl rings, affecting packing efficiency compared to analogs with para-substituents .

Biological Activity

Methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 121716-17-4) is a compound belonging to the pyrazole family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, applications in medicinal chemistry, and comparative analysis with similar compounds.

This compound is characterized by the presence of a fluorine atom, which can significantly influence its chemical behavior and biological activity. The compound can be synthesized through various methods, including cyclo-condensation reactions involving substituted benzaldehydes and malononitrile, utilizing recyclable catalysts under environmentally friendly conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For instance, it has been shown to inhibit MK2, a kinase involved in inflammation pathways .

- Signal Transduction Interference : It potentially affects cellular processes such as signal transduction and gene expression, which are critical in regulating inflammatory responses and cancer cell proliferation .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been demonstrated to inhibit the release of TNF-alpha in LPS-stimulated cells, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

The compound has shown promising results in anticancer studies. For example:

- In vitro studies revealed that derivatives of this compound inhibited the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of 54.25% and 38.44%, respectively .

- The mechanism involves inducing cell cycle arrest and apoptosis in cancer cells, highlighting its potential for further development as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate | Structure | Moderate anti-inflammatory | Lacks fluorine substitution |

| 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate | Structure | Low anticancer activity | Bromine substitution reduces efficacy |

| This compound | Structure | High anti-inflammatory and anticancer | Enhanced stability and lipophilicity due to fluorine |

The presence of the fluorine atom in this compound enhances its stability and biological activity compared to other similar compounds lacking this substitution.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Inflammation : A recent study demonstrated that this compound significantly reduced TNF-alpha levels in a mouse model of inflammation, indicating its potential use in treating inflammatory diseases .

- Cancer Cell Proliferation : Another investigation showed that derivatives of this compound could effectively inhibit cancer cell growth while sparing normal fibroblasts from toxicity, suggesting a favorable therapeutic index for anticancer applications .

Q & A

Basic: What are the optimal synthetic routes for Methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate?

Methodological Answer:

The synthesis typically involves cyclocondensation of a β-ketoester (e.g., methyl acetoacetate) with hydrazine derivatives. Key steps include:

Ring Formation : React methyl acetoacetate with 2-fluorophenylhydrazine under reflux in ethanol to form the pyrazole core .

Amination : Introduce the amino group at position 5 via nitration followed by reduction or direct substitution using ammonia/urea under controlled pH (6–7) .

Esterification : Use methanol as both solvent and nucleophile to ensure the methyl ester group is retained.

Optimization : Reaction yields improve with anhydrous conditions and catalysts like acetic acid (for cyclization) . Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) .

Basic: How is the compound characterized structurally?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure. Use SHELX suite (SHELXL for refinement) to analyze bond lengths, angles, and hydrogen-bonding networks . For example, the fluorophenyl ring typically shows a dihedral angle of ~25° with the pyrazole plane .

- Spectroscopy :

Advanced: How can computational methods predict reactivity or stability?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to:

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess aggregation tendencies .

Advanced: How to resolve contradictions in crystallographic data?

Methodological Answer:

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals. Refinement residuals (R < 0.05) validate the model .

- Hydrogen Bonding : If residual electron density >0.5 eÅ, re-examine H-bond networks. Mercury CSD’s "Packing Similarity" tool compares with analogous structures (e.g., ethyl ester derivatives) to identify outliers .

- Disorder Modeling : For flexible substituents (e.g., fluorophenyl rotation), split occupancy using PART instructions in SHELXL .

Basic: What analytical techniques monitor reaction progress?

Methodological Answer:

- TLC : Use pre-coated silica plates (ethyl acetate/hexane 3:7). Spot retention factor (R) for the product: ~0.4–0.5 .

- HPLC : C18 column, UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30), flow rate 1 mL/min. Product elutes at ~6.2 min .

- Mass Spectrometry : ESI-MS in positive mode shows [M+H] at m/z 250.1 (calc. 250.08) .

Advanced: How to design experiments for assessing bioactivity?

Methodological Answer:

- Target Selection : Screen against kinases (e.g., COX-2) using molecular docking (AutoDock Vina) to prioritize targets .

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli). Test concentrations 1–256 µg/mL .

- Anti-inflammatory : Inhibit COX-2 in LPS-induced RAW 264.7 cells. Measure PGE levels via ELISA .

- SAR Studies : Compare with analogs (e.g., ethyl ester derivatives) to isolate effects of the methyl group on bioavailability .

Advanced: How to address stability issues under varying conditions?

Methodological Answer:

- Thermal Stability : TGA/DSC (N atmosphere, 10°C/min). Decomposition onset ~180°C indicates suitability for high-temperature reactions .

- Photostability : Expose to UV light (254 nm) for 48h. Monitor degradation via HPLC; >90% retention suggests robustness .

- pH Stability : Incubate in buffers (pH 1–13, 37°C). Hydrolysis of the ester group occurs at pH >10, requiring formulation adjustments .

Advanced: How to compare structural analogs for SAR studies?

Methodological Answer:

Use a table to highlight key differences:

| Compound | Substituent (Position) | LogP | Bioactivity (IC, COX-2) |

|---|---|---|---|

| Methyl 5-amino-1-(2-Fluorophenyl) | OCH (4), NH (5) | 2.1 | 0.8 µM |

| Ethyl 5-amino-1-(4-Fluorophenyl) | OCH (4), NH (5) | 2.4 | 1.2 µM |

| Methyl 5-nitro-1-(2-Fluorophenyl) | OCH (4), NO (5) | 1.9 | Inactive |

Key Insight : Ester groups (methyl vs. ethyl) modulate lipophilicity, while NH at C5 is critical for COX-2 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.